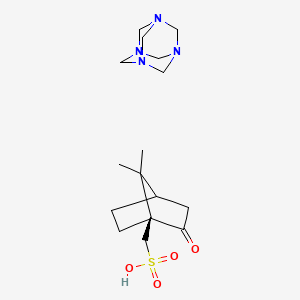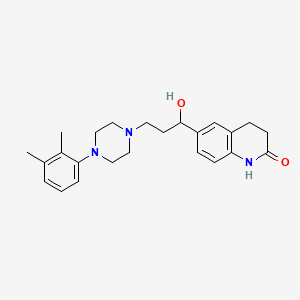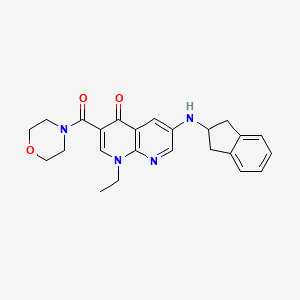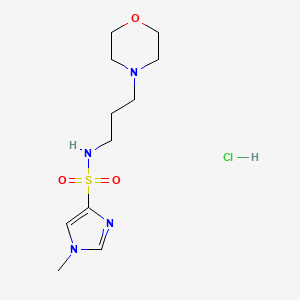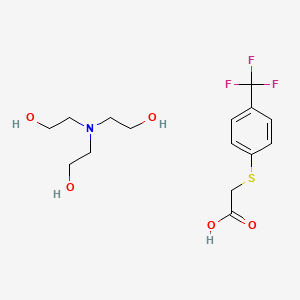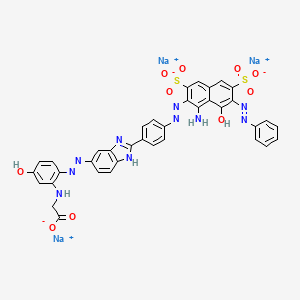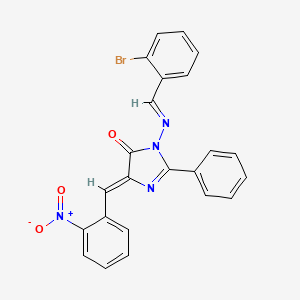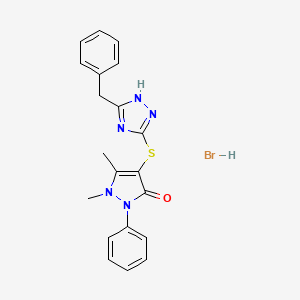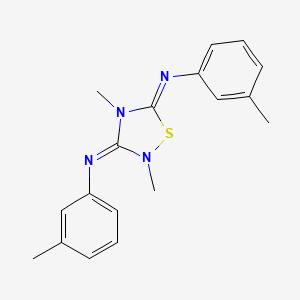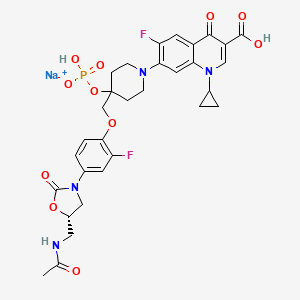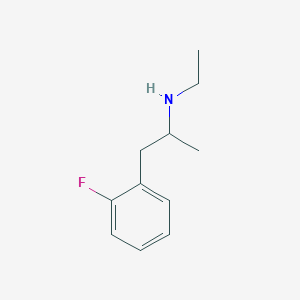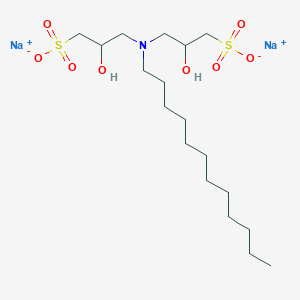
Disodium lauriminobishydroxypropylsulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium lauriminobishydroxypropylsulfonate is a synthetic surfactant widely used in cosmetic and personal care products. It is known for its excellent cleansing and foaming properties, making it a popular ingredient in shampoos, shower gels, and soaps. The compound is a disodium salt, with hydroxypropyl and sulfonate groups contributing to its surfactant characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminobishydroxypropylsulfonate typically involves the reaction of lauryl amine with hydroxypropyl sulfonate under controlled conditions. The process includes:
Lauryl Amine Reaction: Lauryl amine reacts with 2-hydroxypropanol to form an intermediate.
Sulfonation: The intermediate is then sulfonated using sodium sulfite to introduce the sulfonate groups.
Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium lauriminobishydroxypropylsulfonate primarily undergoes substitution reactions due to the presence of reactive sulfonate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide can oxidize the hydroxypropyl groups.
Reduction: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.
Substitution: Halogenated compounds can react with the sulfonate groups, leading to various substituted products.
Major Products: The major products formed from these reactions include various substituted sulfonates and oxidized or reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Disodium lauriminobishydroxypropylsulfonate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents
Wirkmechanismus
The mechanism of action of disodium lauriminobishydroxypropylsulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, where it disrupts the lipid bilayer, leading to increased permeability .
Vergleich Mit ähnlichen Verbindungen
Disodium lauryl sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with stronger cleansing action but potentially higher irritation.
Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants for enhanced performance
Uniqueness: Disodium lauriminobishydroxypropylsulfonate stands out due to its balanced properties of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its unique structure allows for versatile applications in both personal care and industrial products .
Eigenschaften
CAS-Nummer |
4055-91-8 |
|---|---|
Molekularformel |
C18H37NNa2O8S2 |
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
disodium;3-[dodecyl-(2-hydroxy-3-sulfonatopropyl)amino]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C18H39NO8S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(20)15-28(22,23)24)14-18(21)16-29(25,26)27;;/h17-18,20-21H,2-16H2,1H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
JNDQSKVFUPTSPG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCN(CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



